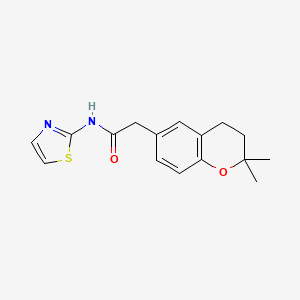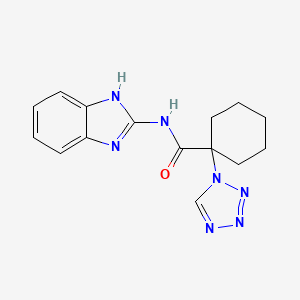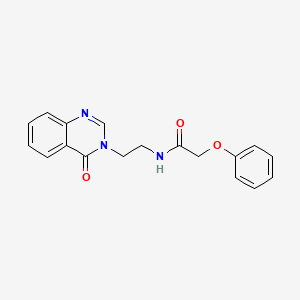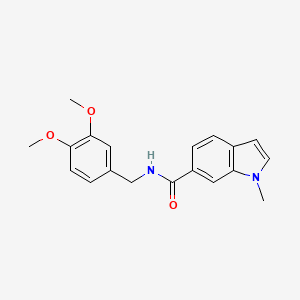
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a chroman ring system substituted with a dimethyl group and an acetamide moiety linked to a thiazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Acetamide Formation: The acetamide moiety is formed by reacting the chroman derivative with acetic anhydride or acetyl chloride in the presence of a base.
Thiazole Ring Attachment: The final step involves the coupling of the acetamide derivative with a thiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Chroman Derivatives: Utilizing high-yield cyclization reactions.
Efficient Alkylation:
Streamlined Acetamide Formation: Using cost-effective reagents and catalysts.
Automated Coupling Reactions: Implementing automated systems for the final coupling step to ensure consistency and purity.
化学反应分析
Types of Reactions
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学研究应用
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with cellular receptors, while the thiazole ring can modulate enzyme activity. The compound’s effects are mediated through the modulation of signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide: shares structural similarities with other chroman derivatives and thiazole-containing compounds.
Chroman Derivatives: Compounds like tocopherols (vitamin E) and flavonoids.
Thiazole-Containing Compounds: Thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
Structural Features: The combination of a chroman ring with a thiazole ring and an acetamide moiety is unique to this compound.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)6-5-12-9-11(3-4-13(12)20-16)10-14(19)18-15-17-7-8-21-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,17,18,19) |
InChI 键 |
IPQYNENWKLPINT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B15104522.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B15104526.png)
![(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B15104551.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B15104573.png)
![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)

![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
